

Commercial Suppliers and Technical Guide for Lopinavir-d7 in Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lopinavir-d7*

Cat. No.: *B15138280*

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For researchers, scientists, and drug development professionals requiring **Lopinavir-d7** for their studies, this technical guide provides a detailed overview of commercial suppliers, analytical methodologies, and the core mechanism of action. **Lopinavir-d7**, a deuterated analog of the HIV-1 protease inhibitor Lopinavir, serves as a valuable internal standard in pharmacokinetic and metabolic studies.

Commercial Availability of Lopinavir-d7

The following table summarizes the commercial availability of **Lopinavir-d7** from various suppliers, intended for research purposes. It is crucial to request a certificate of analysis from the supplier to confirm the specific lot's purity and isotopic enrichment.

Supplier	Catalog Number	Purity	Available Quantities	Additional Notes
MedChemExpress	HY-14588S1	>98%	Custom	Quotation required for pricing and availability. Also offer Lopinavir and Lopinavir-d8. [1]
Cayman Chemical	25284	≥99% deuterated forms (d1-d8)	1 mg	While the direct link is for Lopinavir-d8, they are a potential source for custom synthesis of Lopinavir-d7. [2]
Alsachim	C-5370	Isotopic Purity: >99%	1 mg, 5 mg, 10 mg	A brand of Shimadzu, specializing in stable isotope-labeled compounds.
Toronto Research Chemicals	L699502	Not specified	1 mg, 5 mg, 10 mg	A well-known supplier of complex organic chemicals for research.

Experimental Protocols: Quality Control and Analysis

Detailed analytical methods are essential for the accurate quantification and qualification of **Lopinavir-d7** in research samples. The following protocols are based on established methods

for Lopinavir and can be adapted for its deuterated analog.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the quantification of Lopinavir and its deuterated standards in biological matrices due to its high sensitivity and selectivity.^{[3][4]}

Sample Preparation:

- **Protein Precipitation:** To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard (a different deuterated Lopinavir, e.g., Lopinavir-d8, if quantifying **Lopinavir-d7** as an analyte).
- **Vortex:** Vortex the mixture for 1 minute to precipitate proteins.
- **Centrifugation:** Centrifuge at 10,000 x g for 10 minutes.
- **Supernatant Transfer:** Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- **Reconstitution:** Reconstitute the residue in 100 µL of the mobile phase.

Chromatographic Conditions:

- **Column:** A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size).
- **Mobile Phase:** A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
- **Flow Rate:** 0.4 mL/min.
- **Injection Volume:** 5 µL.

Mass Spectrometric Conditions:

- **Ionization Mode:** Positive Electrospray Ionization (ESI+).

- Multiple Reaction Monitoring (MRM) Transitions:
 - Lopinavir: m/z 629.4 \rightarrow 447.3
 - **Lopinavir-d7**: The precursor ion will be m/z 636.4. The product ion will likely be the same as the non-deuterated form (m/z 447.3) or a deuterated fragment, which should be determined experimentally.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural confirmation and purity assessment of **Lopinavir-d7**.^{[5][6]}

Sample Preparation:

- Dissolve an accurately weighed amount of **Lopinavir-d7** in a suitable deuterated solvent (e.g., DMSO-d₆ or Chloroform-d).

¹H NMR Analysis:

- Acquire a ¹H NMR spectrum to confirm the absence of proton signals at the positions where deuterium has been incorporated. The remaining proton signals should correspond to the Lopinavir structure.

¹³C NMR Analysis:

- Acquire a ¹³C NMR spectrum. The carbon atoms attached to deuterium will show a characteristic splitting pattern (a triplet for -CD, a quintet for -CD₂, and a septet for -CD₃) and a significant reduction in signal intensity due to the absence of the Nuclear Overhauser Effect (NOE) from the attached deuterium.

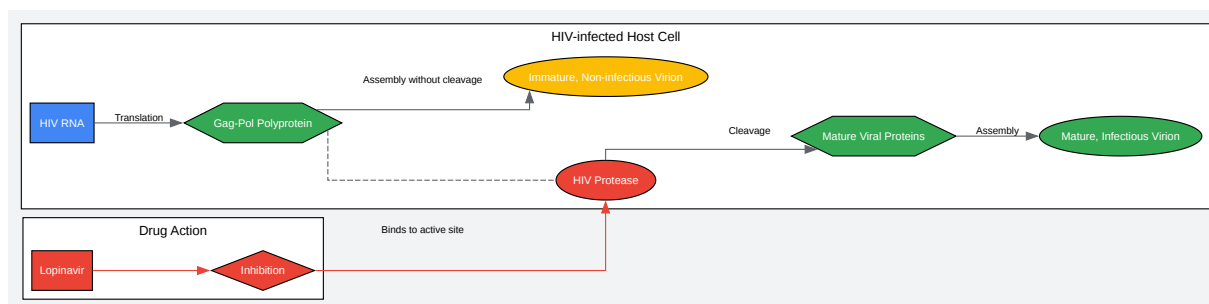
Mass Spectrometry (for Isotopic Purity):

- High-resolution mass spectrometry can be used to confirm the molecular weight of **Lopinavir-d7** and to assess the isotopic distribution, ensuring a high percentage of the desired deuterated species.

Signaling Pathway of Lopinavir Action

Lopinavir is a potent inhibitor of the HIV-1 protease, an enzyme crucial for the maturation of the virus. By blocking this enzyme, Lopinavir prevents the cleavage of the viral Gag-Pol polyprotein, resulting in the production of immature and non-infectious viral particles.[7][8]

The following diagram illustrates the mechanism of action of Lopinavir in inhibiting HIV-1 protease.



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- To cite this document: BenchChem. [Commercial Suppliers and Technical Guide for Lopinavir-d7 in Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15138280#commercial-suppliers-of-lopinavir-d7-for-research]

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